2-(Benzyloxy)-1-bromo-5-fluoro-3-methoxybenzene
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Overview
Description
2-(Benzyloxy)-1-bromo-5-fluoro-3-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with benzyloxy, bromo, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of the benzyloxy and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, industrial methods may focus on minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-5-fluoro-3-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium azide (NaN3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-5-fluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-5-fluoro-3-methoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxyphenol: Used in the synthesis of hydroquinone derivatives and as a pharmaceutical intermediate.
2-Benzyloxy-1-methylpyridinium triflate: A reagent for the synthesis of benzyl ethers and esters.
Uniqueness
2-(Benzyloxy)-1-bromo-5-fluoro-3-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo, fluoro) groups on the benzene ring allows for versatile chemical transformations and interactions.
Properties
Molecular Formula |
C14H12BrFO2 |
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Molecular Weight |
311.15 g/mol |
IUPAC Name |
1-bromo-5-fluoro-3-methoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFO2/c1-17-13-8-11(16)7-12(15)14(13)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
UPLVOGLAKXULOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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